molecular formula C15H13N3 B4926938 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine

5,6-Diphenyl-2,5-dihydro-1,2,4-triazine

Cat. No.: B4926938
M. Wt: 235.28 g/mol
InChI Key: GTBHCDUCDCRFSO-UHFFFAOYSA-N
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Description

5,6-Diphenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological, pharmacological, and medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include triazine oxides, dihydro derivatives, and substituted triazines.

Scientific Research Applications

5,6-Diphenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: Known for its use as a chelating agent for ferrous iron.

    5-Methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione:

Uniqueness

5,6-Diphenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific structural features and the range of reactions it can undergo.

Properties

IUPAC Name

5,6-diphenyl-2,5-dihydro-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-3-7-12(8-4-1)14-15(18-17-11-16-14)13-9-5-2-6-10-13/h1-11,14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBHCDUCDCRFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NNC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine
Reactant of Route 2
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine
Reactant of Route 3
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine
Reactant of Route 4
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine
Reactant of Route 5
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine
Reactant of Route 6
5,6-Diphenyl-2,5-dihydro-1,2,4-triazine

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